

# The Chiral Synthone: A Technical Guide to (S)-1-Bromo-2-methylbutane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Bromo-2-methylbutane

Cat. No.: B1294734

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

(S)-1-Bromo-2-methylbutane, a chiral alkyl halide, serves as a valuable building block in asymmetric synthesis, enabling the introduction of a specific stereocenter into a target molecule. Its utility is centered on the reactivity of the carbon-bromine bond, which allows for a variety of chemical transformations while preserving the stereochemical integrity of the chiral center. This technical guide provides an in-depth overview of the commercial availability, key properties, and significant applications of (S)-1-Bromo-2-methylbutane, with a focus on its role in the synthesis of chiral liquid crystals and as a precursor to optically active Grignard reagents.

## Commercial Availability and Suppliers

(S)-1-Bromo-2-methylbutane is readily available from a range of chemical suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in various quantities with purities suitable for synthetic applications.

Supplier	Purity	Available Quantities	Notes
Sigma-Aldrich	≥99% <a href="#">[1]</a>	1g, 5g, 25g	-
Alfa Aesar	97%	5g, 25g	Stabilized with potassium carbonate
Santa Cruz Biotechnology	-	-	Used for the synthesis of chiral nematic liquid crystals. <a href="#">[2]</a>
Parchem	-	-	Specialty chemical supplier.
Hangzhou Keying Chem Co., Ltd.	-	-	-
Fisher Scientific	97%	-	Stabilized with potassium carbonate.
BLDpharm	-	-	-
HANGZHOU LEAP CHEM CO., LTD.	-	-	-
Chemsrc	-	-	-
Crescent Chemical Company	-	-	-
Biosynth	-	-	For research purposes only.

## Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of (S)-**1-Bromo-2-methylbutane** is essential for its effective use in synthesis and for ensuring safe handling.

Property	Value	Reference
CAS Number	534-00-9	[1][3]
Molecular Formula	C <sub>5</sub> H <sub>11</sub> Br	[1][3]
Molecular Weight	151.04 g/mol	[1]
Appearance	Colorless liquid	[4]
Boiling Point	121-122 °C (lit.)	[1][4]
Density	1.223 g/mL at 25 °C (lit.)	[1][4]
Refractive Index (n <sub>20/D</sub> )	1.445 (lit.)	[1][4]
Optical Activity ([α] <sub>D</sub> <sup>21</sup> )	+4.5° (c = 5 in chloroform)	[1]
Flash Point	22 °C (71.6 °F) - closed cup	
Solubility	Insoluble in water.	[4]

Spectroscopic Data: The structural integrity and purity of (S)-**1-Bromo-2-methylbutane** are typically confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The NIST WebBook provides mass spectrum data for this compound.[3]

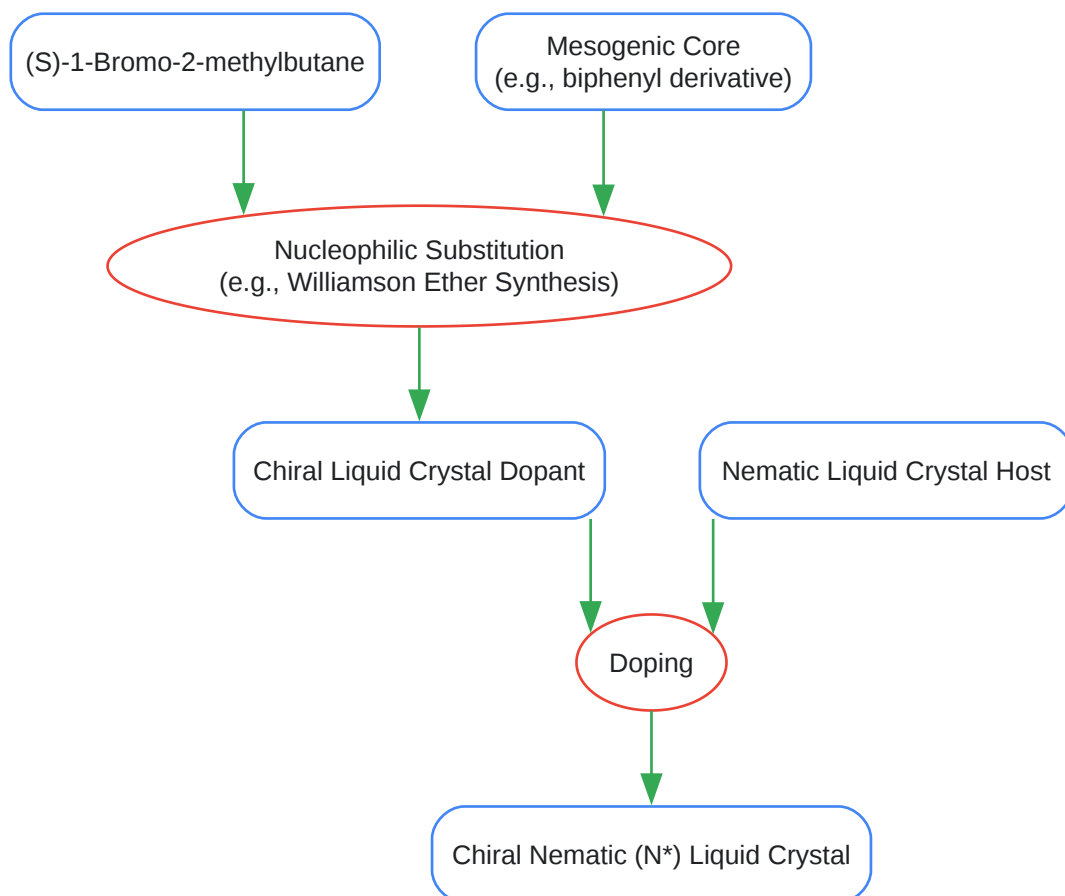
## Key Applications in Asymmetric Synthesis

The chirality of (S)-**1-Bromo-2-methylbutane** makes it a crucial starting material in the synthesis of enantiomerically pure compounds, particularly in the fields of materials science and pharmaceutical development.

## Synthesis of Chiral Nematic Liquid Crystals

(S)-**1-Bromo-2-methylbutane** is a key intermediate in the synthesis of chiral dopants for nematic liquid crystals.[4] These chiral dopants induce a helical twist in the nematic phase, leading to the formation of a chiral nematic (cholesteric) phase, which is the basis for many liquid crystal display (LCD) technologies. The handedness and pitch of the helical structure are determined by the stereochemistry and concentration of the chiral dopant.

The general synthetic approach involves the reaction of (S)-1-Bromo-2-methylbutane with a mesogenic (liquid crystal-forming) core structure to introduce the chiral alkyl group.



[Click to download full resolution via product page](#)

Synthesis of Chiral Nematic Liquid Crystals.

## Precursor for Optically Active Grignard Reagents

The reaction of (S)-1-Bromo-2-methylbutane with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), yields the corresponding optically active Grignard reagent, (S)-2-methylbutylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, making it a versatile tool for the formation of new carbon-carbon bonds with the retention of stereochemistry. These chiral Grignard reagents are crucial in the asymmetric synthesis of a wide range of molecules, including pharmaceutical intermediates.[4]

## Experimental Protocols

### General Procedure for the Formation of (S)-2-methylbutylmagnesium Bromide (Grignard Reagent)

This protocol is a general guideline for the preparation of a Grignard reagent. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reactive organometallic species.

Materials:

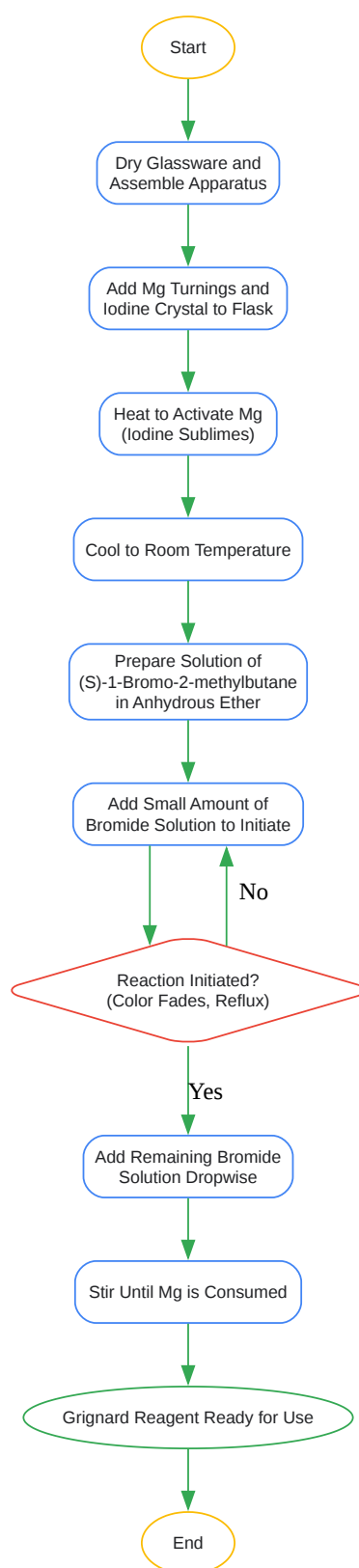
- **(S)-1-Bromo-2-methylbutane**
- Magnesium turnings
- Anhydrous diethyl ether or THF
- Iodine crystal (as an initiator)
- Round-bottom flask equipped with a reflux condenser and a dropping funnel
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Assemble the dry glassware and flush the apparatus with an inert gas.
- Place the magnesium turnings and a small crystal of iodine in the reaction flask.
- Gently heat the flask to sublime the iodine, which helps to activate the magnesium surface.
- Allow the flask to cool to room temperature.
- Prepare a solution of **(S)-1-Bromo-2-methylbutane** in anhydrous diethyl ether in the dropping funnel.
- Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy with gentle

refluxing.

- Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the reaction mixture until most of the magnesium has been consumed.
- The resulting solution of (S)-2-methylbutylmagnesium bromide is then used immediately in the subsequent reaction step.



[Click to download full resolution via product page](#)

Workflow for Grignard Reagent Formation.

## Role in Drug Development

The introduction of specific stereocenters is a critical aspect of modern drug design, as the pharmacological activity of a molecule is often dependent on its three-dimensional structure. Chiral building blocks like (S)-**1-Bromo-2-methylbutane** are instrumental in the asymmetric synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). While a specific, publicly available synthesis of an FDA-approved drug directly utilizing (S)-**1-bromo-2-methylbutane** is not readily found in general literature, its utility as a source of the (S)-2-methylbutyl moiety is well-established in the principles of asymmetric synthesis. This chiral fragment can be incorporated into larger, more complex molecules that are candidates for drug development.

The general strategy involves using the chiral Grignard reagent derived from (S)-**1-Bromo-2-methylbutane** to react with various electrophiles, such as aldehydes, ketones, or esters, to create a new stereocenter with a defined configuration. This approach is a cornerstone of enantioselective synthesis in the pharmaceutical industry.

## Safety Information

(S)-**1-Bromo-2-methylbutane** is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation. It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, open flames, and hot surfaces.

## Conclusion

(S)-**1-Bromo-2-methylbutane** is a commercially accessible and versatile chiral building block with significant applications in asymmetric synthesis. Its primary utility lies in the preparation of chiral liquid crystal dopants and optically active Grignard reagents, which are valuable intermediates in the creation of complex, enantiomerically pure molecules. For researchers and professionals in drug development and materials science, a thorough understanding of the properties and reactivity of this compound is key to leveraging its potential in the design and synthesis of novel chiral materials and therapeutics.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (S)-(+)-1-Bromo-2-methylbutane 99 534-00-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Butane, 1-bromo-2-methyl-, (S)- [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [The Chiral Synthon: A Technical Guide to (S)-1-Bromo-2-methylbutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294734#commercial-availability-and-suppliers-of-s-1-bromo-2-methylbutane]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)